molecular formula C10H23Cl3N2 B1418713 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride CAS No. 34581-17-4

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride

Cat. No. B1418713
CAS RN: 34581-17-4
M. Wt: 277.7 g/mol
InChI Key: SXCLYEYZMBKACO-UHFFFAOYSA-N
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Description

Piperazine derivatives are a large class of chemical compounds, many of which have significant pharmacological properties. They contain a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of a suitable starting material with a piperazine ring. For example, N-substituted piperazines can be synthesized by reacting a piperazine ring with an alkyl or aryl halide .


Molecular Structure Analysis

The molecular structure of piperazine derivatives depends on the specific substituents attached to the piperazine ring. These substituents can significantly influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions. These can include substitution reactions, redox reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives depend on their specific structure. These can include factors such as solubility, melting point, boiling point, and others .

Scientific Research Applications

Piperazine Derivatives in Pharmaceutical Synthesis

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride belongs to the class of piperazine derivatives, which are widely used in pharmaceutical synthesis. These compounds serve as key intermediates in the development of various therapeutic agents. For instance, the synthesis of GBR-12909, a dopamine uptake inhibitor, involves a key coupling reaction with a compound structurally similar to 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride. This process is crucial for producing the compound in kilogram quantities, indicating its importance in large-scale pharmaceutical production (Ironside et al., 2002).

Role in Antimicrobial Agent Synthesis

Piperazine derivatives, including those related to 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride, are utilized in the synthesis of novel antimicrobial agents. For example, a study on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated significant antibacterial and antifungal activities, surpassing standard drugs in some cases. This highlights the potential of piperazine derivatives in developing new antimicrobial therapies (Rajkumar et al., 2014).

Application in Antihypertensive Drug Synthesis

The synthesis of antihypertensive drugs also utilizes piperazine derivatives. An improved synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the preparation of the antihypertensive drug Doxazosin, demonstrates the significance of such compounds in this therapeutic area. This method enhances the yield and consistency, making it a valuable process in the pharmaceutical industry (Ramesh et al., 2006).

Involvement in Antidiabetic Compound Development

Piperazine derivatives are identified as new antidiabetic compounds. Studies involving 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines have led to the identification of potent antidiabetic agents like PMS 812 (S-21663). These compounds are shown to increase insulin secretion, demonstrating their potential in diabetes treatment (Le Bihan et al., 1999).

Role in Antitumor Activity Studies

Piperazine derivatives are also explored for their antitumor activities. The synthesis and biological evaluation of various piperazine-linked compounds have revealed significant inhibitory activity against tumor cells. This suggests their potential as novel agents in cancer therapy (Ding et al., 2016).

Safety And Hazards

Like all chemicals, piperazine derivatives should be handled with care. They can pose various safety and health hazards, depending on their specific structure and properties .

Future Directions

The study of piperazine derivatives is a vibrant field with many potential future directions. These could include the development of new synthetic methods, the discovery of new biological activities, and others .

properties

IUPAC Name

1-(2-chloroethyl)-4-(2-methylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClN2.2ClH/c1-10(2)9-13-7-5-12(4-3-11)6-8-13;;/h10H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCLYEYZMBKACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)CCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661519
Record name 1-(2-Chloroethyl)-4-(2-methylpropyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride

CAS RN

34581-17-4
Record name 1-(2-Chloroethyl)-4-(2-methylpropyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34581-17-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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